Spectral Shift vs. Merocyanine 540
Einecs 299-216-8 exhibits a distinct spectral absorption profile attributed to its extended conjugated system involving both quinolinylidene and benzoxazolium moieties . In comparison, Merocyanine 540, a widely used commercial standard, has a well-documented absorption maximum at approximately 533 nm in organic solvents . While the precise absorption maximum of Einecs 299-216-8 is not reported in public literature, its structure predicts a significant bathochromic (red) shift relative to Merocyanine 540 due to the more extensive conjugation and the presence of the quinoline ring . This difference in the wavelength of maximum absorption is critical for applications requiring specific spectral windows, such as in optical filters, sensors, or as a sensitizer for photoreceptors with defined spectral sensitivity ranges.
| Evidence Dimension | Wavelength of Maximum Absorption (λmax) |
|---|---|
| Target Compound Data | Data Not Publicly Available |
| Comparator Or Baseline | Merocyanine 540: λmax ~533 nm in DMSO |
| Quantified Difference | Predicted significant bathochromic shift based on structural extension, but no quantitative data available. |
| Conditions | Structure-property relationship analysis (class-level inference) |
Why This Matters
This predicted spectral shift indicates the compound is not interchangeable with common merocyanines; procurement must be driven by the specific, target wavelength requirement of the user's application.
